![molecular formula C10H13NS B13086788 6',7'-Dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13086788.png)
6',7'-Dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’,7’-Dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] is a heterocyclic compound with a unique spiro structure It is characterized by the presence of a cyclobutane ring fused to a thieno[3,2-c]pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’,7’-Dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents such as 1,2-dibromoethane or benzyl chloride . The reaction conditions often involve the use of ethanol as a solvent and triethylamine as a catalyst at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to achieve high yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
6’,7’-Dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur with halogenating agents or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: t-BuOOH, Mn(OTf)2, water, room temperature.
Reduction: NaBH4, ethanol, room temperature.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines), solvents like dichloromethane, room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopenta[b]pyridin-5-one analogues , while substitution reactions can introduce various functional groups onto the thieno[3,2-c]pyridine moiety.
Applications De Recherche Scientifique
6’,7’-Dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 6’,7’-Dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
6’,7’-Dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine: Shares a similar core structure but lacks the spiro cyclobutane ring.
5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one: Another spiro compound with different heterocyclic components.
The uniqueness of 6’,7’-Dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] lies in its specific spiro structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H13NS |
|---|---|
Poids moléculaire |
179.28 g/mol |
Nom IUPAC |
spiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,1'-cyclobutane] |
InChI |
InChI=1S/C10H13NS/c1-4-10(5-1)8-3-7-12-9(8)2-6-11-10/h3,7,11H,1-2,4-6H2 |
Clé InChI |
GGLBAIBPEMXDEN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)C3=C(CCN2)SC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13086708.png)
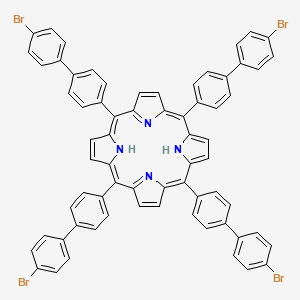
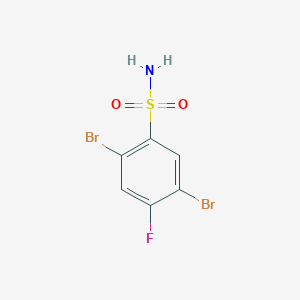

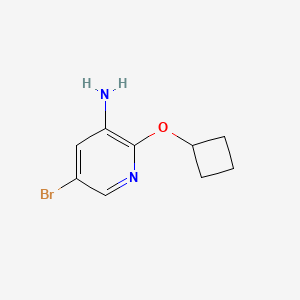
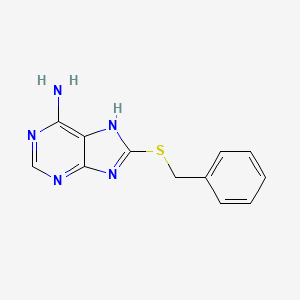
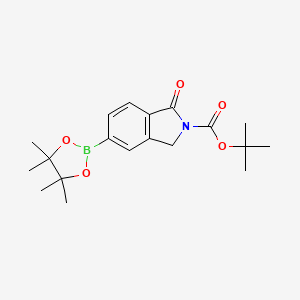
![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13086757.png)
![7-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13086770.png)
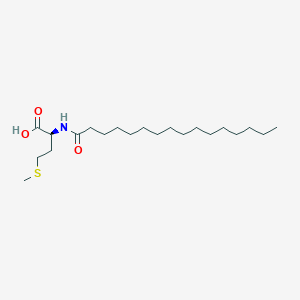
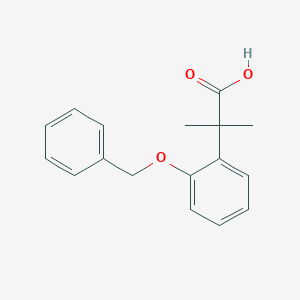
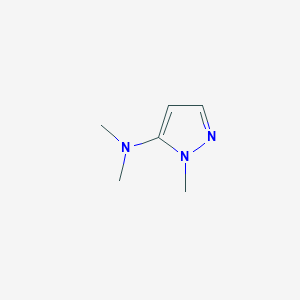
![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid](/img/structure/B13086807.png)
